3-Amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one
CAS No.:
Cat. No.: VC17654044
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2OS |
|---|---|
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 3-amino-2-methyl-1-(1,2-thiazol-5-yl)propan-1-one |
| Standard InChI | InChI=1S/C7H10N2OS/c1-5(4-8)7(10)6-2-3-9-11-6/h2-3,5H,4,8H2,1H3 |
| Standard InChI Key | IXJOHSGKFPMPHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C(=O)C1=CC=NS1 |
Introduction
Structural and Molecular Characteristics
Key Functional Groups
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Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen, known for electron-deficient properties that facilitate electrophilic substitution .
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Amino Group (-NH₂): Enhances solubility and enables hydrogen bonding with biological targets.
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Ketone Group (C=O): Imparts polarity and reactivity toward nucleophiles.
Synthesis and Industrial Preparation
Synthetic Routes
While no direct synthesis protocols are documented for this compound, analogous thiazole derivatives are typically synthesized via:
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Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones .
Example reaction:Modifications to this method could introduce the amino and methyl groups at specific positions.
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Post-Functionalization: Secondary modifications of pre-formed thiazoles, such as nitration followed by reduction to introduce amino groups .
Industrial Scalability
Continuous flow reactors and catalytic systems (e.g., Pd/C for hydrogenation) are employed in large-scale thiazole production to enhance yield and purity . For this compound, optimizing reaction conditions (e.g., temperature, solvent polarity) would be critical due to the sensitivity of the ketone group.
Physicochemical Properties
Comparative Analysis with Analogues
Table 1 contrasts key properties with structurally related compounds:
The ketone group in the target compound reduces water solubility compared to alcohol derivatives but improves lipid membrane permeability .
Chemical Reactivity
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks, forming imines or enamines with amines:
This reactivity is exploitable in drug conjugation strategies.
Electrophilic Substitution on Thiazole
The thiazole ring participates in electrophilic substitution at position 4 (para to sulfur), enabling halogenation or nitration . For example:
Biological Activities and Research Applications
Anticancer Activity
In pancreatic cancer models (Panc-1, Miapaca-2), analogous compounds reduce cell viability by 50–70% at 10 µM. Apoptosis induction is linked to caspase-3 activation and Bcl-2 downregulation.
Structure-Activity Relationships (SAR)
Impact of Substituents
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Amino Group: Essential for hydrogen bonding with biological targets; methylation reduces activity.
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Thiazole Ring: Electron-withdrawing groups (e.g., nitro) enhance electrophilic reactivity but may decrease bioavailability.
Case Studies and Preclinical Data
Antiparasitic Activity
In Cryptosporidium-infected gnotobiotic piglets, a related thiazole derivative reduced parasitic load by 90% at 20 mg/kg/day. The amino-ketone moiety likely interferes with parasite folate metabolism.
Material Science Applications
Thiazole-based polymers incorporating similar structures exhibit high thermal stability (decomposition >300°C), suggesting utility in high-performance materials .
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